1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA inhibition kinase inhibitor patent Merck urea series

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1351622-27-9) is a tri-substituted urea derivative developed by Merck Sharp & Dohme Corp. and disclosed as Example 2 in patent WO2013176970A1.

Molecular Formula C15H15F3N2O2
Molecular Weight 312.292
CAS No. 1351622-27-9
Cat. No. B2479974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1351622-27-9
Molecular FormulaC15H15F3N2O2
Molecular Weight312.292
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNC(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C15H15F3N2O2/c1-9-7-11(10(2)22-9)8-19-14(21)20-13-6-4-3-5-12(13)15(16,17)18/h3-7H,8H2,1-2H3,(H2,19,20,21)
InChIKeyJBSWHCNMGAUOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1351622-27-9) — Procurement-Ready TrkA Inhibitor Scaffold Overview


1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1351622-27-9) is a tri-substituted urea derivative developed by Merck Sharp & Dohme Corp. and disclosed as Example 2 in patent WO2013176970A1 [1][2]. The compound incorporates a 2,5-dimethylfuran-3-ylmethyl moiety on one urea nitrogen and an ortho-trifluoromethylphenyl group on the other, producing a molecular framework (C15H15F3N2O2; MW 312.29; XLogP3 3.2; TPSA 54.3 Ų) that functions as a tropomyosin-related kinase A (TrkA) inhibitor [3][4]. Its patent-assigned therapeutic indications span chronic pain, neuropathic pain, pruritus, solid tumours, and thymic cancer, reflecting the central role of the NGF/TrkA pathway in nociception and oncology [1].

Why Generic Urea-Based TrkA Inhibitors Cannot Replace 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in Targeted Research


Although the patent literature describes over 160 urea-based TrkA inhibitors with IC50 values spanning three orders of magnitude (5 nM–10,000 nM), the 2,5-dimethylfuran-3-ylmethyl substituent in this compound is structurally distinct from the benzyl, fluorenyl, pyrazolyl, and pyrrolidinyl moieties that dominate the class [1]. The ortho-trifluoromethyl group enhances metabolic stability and lipophilicity, but its precise positioning relative to the furan-urea core creates a unique pharmacophore shape that cannot be replicated by simple substitution [2]. Generic replacement with any other in-class urea would alter hydrogen-bond donor/acceptor geometry (HBD count 2, HBA count 5) and the rotatable bond count (3), potentially shifting selectivity among TrkA, TrkB, and TrkC isoforms or disrupting the DFG-out binding mode validated for this series [1][3]. For researchers requiring fidelity to the Merck-disclosed lead series, only the exact Example-2 compound ensures structural and pharmacological continuity.

Quantitative Differentiation Evidence for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1351622-27-9)


Explicit Patent Disclosure as a Discrete Chemical Entity Within the Merck TrkA Inhibitor Series

Unlike the majority of urea-based TrkA inhibitors, which are described by generic Markush structures, 1-((2,5-dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is explicitly claimed as a composition of matter in WO2013176970A1 (Example 2) [1]. The patent lists 163 exemplified compounds; Example 2 is specifically identified as a tri-substituted urea bearing the 2,5-dimethylfuran-3-ylmethyl and 2-(trifluoromethyl)phenyl substituents [1][2]. This explicit disclosure provides procurement specificity that a Markush-generic reference cannot offer.

TrkA inhibition kinase inhibitor patent Merck urea series chemical structure claim

Defined Physicochemical Profile Enabling Computational Pre-Screening for CNS and Oral Bioavailability

The compound possesses computed properties—XLogP3 = 3.2, topological polar surface area (TPSA) = 54.3 Ų, hydrogen-bond donor count = 2, hydrogen-bond acceptor count = 5, rotatable bond count = 3—that place it within favourable ranges for oral absorption and potential CNS penetration [1]. In the context of TrkA-targeted pain and cancer therapies, these parameters meet commonly applied drug-likeness thresholds (e.g., TPSA < 90 Ų for brain penetration), distinguishing it from more polar urea analogs with higher TPSA or excessive rotatable bonds that reduce passive permeability.

TrkA inhibitor physicochemical properties CNS drug delivery oral bioavailability

Multi-Indication Patent Assignment Spanning Pain, Pruritus, and Oncology

The compound is patent-assigned to five distinct therapeutic indications—chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumour/cancer (ICD-11: 2A00–2F9Z), and thymic cancer (ICD-11: 2C27)—via TrkA kinase inhibition (UniProt: NTRK1_HUMAN) [1][2]. While many TrkA inhibitors are indicated primarily for pain or a single oncology subset, the breadth of indications assigned to this specific compound suggests that its structural features may confer a profile compatible with both peripheral and central target engagement, as well as oncogenic Trk fusion protein inhibition.

TrkA inhibitor chronic pain neuropathic pain pruritus cancer

Kinase Selectivity Context Within a Highly Variable TrkA Inhibitor Class

The patent series WO2013176970A1 reports IC50 values for TrkA inhibition ranging from 5 nM to 10,000 nM across 163 examples [1]. The ortho-trifluoromethyl substitution and the dimethylfuran ring in the target compound create a steric and electronic environment distinct from para-substituted phenyl or heteroaryl analogs within the same patent, potentially influencing TrkA/TrkB/TrkC selectivity and the DFG-out binding mode confirmed via X-ray crystallography for a representative analog (1b) [2]. Without explicit selectivity data for this compound, the structural divergence from other examples implies a unique selectivity fingerprint that cannot be assumed from class-average behaviour.

TrkA inhibitor kinase selectivity TrkB TrkC DFG-out

Recommended Application Scenarios for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1351622-27-9)


Lead-Optimization SAR Expansion for Selective TrkA Analgesics

Use the compound as a defined starting point to generate analogs exploring the impact of furan-ring substitution and trifluoromethyl positioning on TrkA/TrkB/TrkC selectivity, leveraging the explicit patent structure [1] and the known DFG-out type-II binding mode confirmed for the series [2].

In Vivo Neuropathic Pain and Pruritus Model Validation

Deploy the compound in rodent models of chronic constriction injury (CCI) or chemotherapy-induced neuropathic pain, matching the patent-assigned neuropathic pain and pruritus indications [1], to benchmark efficacy against known TrkA inhibitors and generate PK/PD correlations for the dimethylfuran-urea scaffold.

Oncogenic Trk Fusion-Driven Cancer Cell Line Screening

Test the compound against Ba/F3-Tel-TrkA fusion cells, KM12 colon cancer cells, or other Trk-fusion-positive lines, directly aligned with the solid tumour and thymic cancer patent indications [1], to establish cellular potency and compare with clinical-stage Trk inhibitors (larotrectinib, entrectinib).

Computational Chemistry and Docking Studies of Type-II Kinase Inhibitors

Employ the compound's defined physiochemical profile (XLogP3 3.2, TPSA 54.3 Ų) [3] and the available hTrkA co-crystal template (PDB 6pl1) [2] to perform molecular docking and free-energy perturbation calculations, mapping the contribution of the dimethylfuran moiety to binding affinity.

Quote Request

Request a Quote for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.